Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]-
Overview
Description
Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- is an organic compound with the molecular formula C14H26O3 and a molecular weight of 242.35 g/mol . This compound is characterized by the presence of a nonanal group attached to a tetrahydro-2H-pyran-2-yloxy group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of nonanal with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of a tetrahydropyranyl ether, which is a common protecting group for alcohols in organic synthesis . The reaction conditions usually involve the use of dichloromethane as a solvent and p-toluenesulfonic acid as the catalyst at ambient temperature.
Industrial Production Methods
In industrial settings, the production of Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acid catalysts like hydrochloric acid or sulfuric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Nonanoic acid.
Reduction: Nonanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- has several scientific research applications:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with various molecular targets. The tetrahydropyranyl group acts as a protecting group, preventing unwanted reactions at the alcohol site. This allows for selective reactions to occur at other functional groups. The compound’s effects are mediated through its ability to undergo various chemical transformations, which are facilitated by the presence of the tetrahydropyranyl group.
Comparison with Similar Compounds
Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- can be compared with other similar compounds such as:
Nonanal: Lacks the tetrahydropyranyl group and has different reactivity.
Tetrahydropyranyl ethers: Similar in structure but vary in the alkyl or aryl groups attached to the tetrahydropyranyl moiety.
Other aldehyde derivatives: Differ in the functional groups attached to the aldehyde.
The uniqueness of Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- lies in its combination of the nonanal and tetrahydropyranyl groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
9-(oxan-2-yloxy)nonanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c15-11-7-4-2-1-3-5-8-12-16-14-10-6-9-13-17-14/h11,14H,1-10,12-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHOWKFZQAEKJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435366 | |
Record name | Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70863-80-8 | |
Record name | Nonanal, 9-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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